6-Chloropurine-13C2,15N

Description

BenchChem offers high-quality 6-Chloropurine-13C2,15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloropurine-13C2,15N including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i1+1,5+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBQDFAWXLTYKS-RIFLFRLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13C]2=C(C(=N1)Cl)[15NH][13CH]=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight of 6-Chloropurine-13C2,15N vs unlabeled standard

An In-depth Technical Guide to the Molecular Weight and Application of 6-Chloropurine-¹³C₂,¹⁵N as an Internal Standard

Authored by a Senior Application Scientist

This guide provides a detailed examination of the molecular weight differences between unlabeled 6-Chloropurine and its stable isotope-labeled (SIL) counterpart, 6-Chloropurine-¹³C₂,¹⁵N. It further elucidates the practical application of this SIL compound as an internal standard in quantitative mass spectrometry, offering field-proven insights and detailed protocols for researchers, analytical chemists, and drug development professionals.

The Foundational Role of Stable Isotope-Labeled Internal Standards

In the realm of quantitative analysis, particularly in complex matrices such as plasma, urine, or tissue homogenates, accuracy and precision are paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for such analyses due to its high sensitivity and specificity. However, the accuracy of LC-MS quantification can be compromised by two major factors: sample preparation variability (e.g., incomplete extraction recovery) and matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components).

The most robust method to correct for these sources of error is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1] Because the SIL-IS has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the analyte to the known concentration of the SIL-IS, one can achieve highly accurate and precise quantification, a principle that forms the bedrock of modern bioanalytical assays.

Molecular Weight Determination: Unlabeled vs. Labeled 6-Chloropurine

The key to differentiating the analyte from the SIL-IS in a mass spectrometer is their mass difference. This section details the precise calculation of the monoisotopic masses for both unlabeled 6-Chloropurine and its ¹³C₂,¹⁵N-labeled variant. The monoisotopic mass is the sum of the masses of the principal (most abundant) isotopes of the constituent atoms.

The molecular formula for 6-Chloropurine is C₅H₃ClN₄ .[2][3][4]

Isotopic Mass Data

The calculations are based on the precise masses of the most abundant isotopes and the heavy isotopes used for labeling.

| Element | Isotope | Atomic Mass (Da) | Source |

| Carbon | ¹²C | 12.000000000 (by definition) | IUPAC |

| Carbon | ¹³C | 13.003354835 | [5][6] |

| Hydrogen | ¹H | 1.007825032 | IUPAC |

| Chlorine | ³⁵Cl | 34.96885268 | IUPAC |

| Nitrogen | ¹⁴N | 14.003074004 | [7] |

| Nitrogen | ¹⁵N | 15.000108898 | [8][9][10] |

Calculation of Monoisotopic Masses

The following table summarizes the calculation for the most abundant isotopologue of the unlabeled standard and the fully labeled internal standard.

| Compound | Molecular Formula Breakdown | Calculation | Monoisotopic Mass (Da) |

| Unlabeled 6-Chloropurine | (¹²C)₅(¹H)₃(³⁵Cl)₁(¹⁴N)₄ | (5 * 12.000000) + (3 * 1.007825) + (1 * 34.968853) + (4 * 14.003074) | 154.007334 |

| 6-Chloropurine-¹³C₂,¹⁵N | (¹³C)₂(¹²C)₃(¹H)₃(³⁵Cl)₁(¹⁵N)₁(¹⁴N)₃ | (2 * 13.003355) + (3 * 12.000000) + (3 * 1.007825) + (1 * 34.968853) + (1 * 15.000109) + (3 * 14.003074) | 157.013872 |

The resulting mass shift (Δm) between the labeled internal standard and the unlabeled analyte is +3.006538 Da . This significant mass difference is easily resolved by modern mass spectrometers and is sufficient to prevent isotopic crosstalk, ensuring the integrity of the quantitative analysis.

Visualization of Isotopic Labeling

The following diagram illustrates the concept of isotopic labeling, highlighting the mass increase in the 6-Chloropurine-¹³C₂,¹⁵N molecule.

Caption: Workflow of creating a stable isotope-labeled internal standard.

Field-Proven Protocol: Quantitative Analysis via LC-MS/MS

This section provides a robust, step-by-step methodology for the quantification of 6-Chloropurine in a biological matrix (e.g., human plasma) using 6-Chloropurine-¹³C₂,¹⁵N as the internal standard. The causality behind key experimental choices is explained to ensure methodological transparency and reproducibility.

Objective

To accurately determine the concentration of 6-Chloropurine in plasma samples using a validated LC-MS/MS method with a stable isotope-labeled internal standard.

Materials

-

Analytes: 6-Chloropurine (unlabeled standard), 6-Chloropurine-¹³C₂,¹⁵N (SIL-IS)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade

-

Reagents: Formic Acid (FA), Ammonium Acetate

-

Consumables: 1.5 mL polypropylene tubes, analytical balance, volumetric flasks, pipettes, 96-well plates, SPE cartridges or protein precipitation plates.

Experimental Workflow Diagram

Caption: Standard workflow for bioanalytical quantification using LC-MS/MS.

Step-by-Step Methodology

Step 1: Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of both unlabeled 6-Chloropurine and the SIL-IS. Dissolve each in separate 1 mL volumetric flasks using DMSO or Methanol.

-

Expert Insight: Using a non-volatile solvent like DMSO for primary stocks enhances long-term stability. However, the final concentration of DMSO injected on-column should be minimized (<0.1%) to avoid chromatographic peak distortion.

-

-

Working Standard Solutions: Perform serial dilutions of the unlabeled stock solution with 50:50 ACN:H₂O to prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (IS-WS): Dilute the SIL-IS stock solution to a fixed concentration (e.g., 50 ng/mL) in 50:50 ACN:H₂O.

-

Trustworthiness Principle: The concentration of the IS-WS is chosen to be near the middle of the calibration curve to ensure a robust detector response and reliable integration for all samples.

-

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL tube or 96-well plate.

-

Add 10 µL of the IS-WS (50 ng/mL) to every tube/well except for the blank matrix samples.

-

Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid to each well to precipitate proteins.

-

Causality: Cold ACN efficiently denatures and precipitates plasma proteins. The acid helps to keep the purine analytes protonated for better ionization in the subsequent MS analysis. Adding the SIL-IS at the very beginning ensures it undergoes the exact same sample handling and extraction process as the analyte.

-

-

Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Analysis Mode: Selected Reaction Monitoring (SRM)

-

SRM Transition for 6-Chloropurine: Q1 (Precursor Ion) m/z 155.0 → Q3 (Product Ion) m/z 119.1

-

SRM Transition for 6-Chloropurine-¹³C₂,¹⁵N: Q1 (Precursor Ion) m/z 158.0 → Q3 (Product Ion) m/z 122.1

-

Authoritative Grounding: SRM is the cornerstone of quantitative mass spectrometry. It provides exceptional specificity by monitoring a unique fragmentation pathway (precursor → product) for a given molecule. This acts as a highly selective filter, removing chemical noise and ensuring that the measured signal originates only from the analyte of interest.

-

Step 4: Data Analysis and Quantification

-

Integrate the chromatographic peak areas for both the analyte (SRM 155.0→119.1) and the SIL-IS (SRM 158.0→122.1) in each injection.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of SIL-IS).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Perform a linear regression analysis (typically with 1/x² weighting) to determine the equation of the line (y = mx + c).

-

Use the PAR from the unknown samples to calculate their concentrations using the regression equation. The direct ratio measurement inherently corrects for any signal variability, providing a highly accurate result.

Conclusion

The deliberate and precise increase in molecular weight achieved by incorporating stable isotopes is a fundamental tool in modern analytical science. As demonstrated with 6-Chloropurine-¹³C₂,¹⁵N, the resulting mass shift of +3 Da allows it to serve as an ideal internal standard. Its behavior is virtually identical to the unlabeled analyte throughout the entire analytical process, providing a self-validating system that corrects for experimental variations. The protocols and principles outlined in this guide represent a best-practice approach to achieving the highest levels of accuracy and confidence in quantitative bioanalysis.

References

-

PubChem Compound Summary for CID 5359277, 6-Chloropurine. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

6-Chloropurine. NIST Chemistry WebBook, SRD 69. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Carbon-13. Wikipedia. (n.d.). Retrieved from [Link]

- Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research. (2025). Retrieved from a relevant scientific supplier or research article discussing properties of N-15.

-

What is the atomic mass number of carbon-13? Quora. (2021). Retrieved from [Link]

-

nitrogen-15 atom (CHEBI:36934). European Bioinformatics Institute. (n.d.). Retrieved from [Link]

-

Chemistry Fix. American Scientist. (n.d.). Retrieved from [Link]

-

N-15 Nuclear Data. KAERI Nuclear Data Center. (n.d.). Retrieved from [Link]

-

Nitrogen-15 - isotopic data and properties. ChemLin. (2024). Retrieved from [Link]

-

Carbon-13 - isotopic data and properties. ChemLin. (2025). Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloropurine [webbook.nist.gov]

- 4. 6-Chloropurine [webbook.nist.gov]

- 5. Carbon-13 - Wikipedia [en.wikipedia.org]

- 6. Carbon-13 - isotopic data and properties [chemlin.org]

- 7. brainly.com [brainly.com]

- 8. Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]

- 9. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 10. Nitrogen-15 - isotopic data and properties [chemlin.org]

6-Chloropurine-13C2,15N CAS number and safety data sheet

Technical Monograph: 6-Chloropurine-13C2,15N Stable Isotope Labeling in Nucleoside Analog Research

Part 1: Executive Summary

6-Chloropurine-13C2,15N is a stable isotope-labeled analog of 6-chloropurine, a critical intermediate in the synthesis and metabolism of purine nucleoside antimetabolites. This isotopologue serves as a "gold standard" Internal Standard (IS) for the precise quantification of 6-chloropurine and its downstream metabolites—such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG)—in complex biological matrices via LC-MS/MS. By incorporating two Carbon-13 atoms and one Nitrogen-15 atom, the molecule achieves a mass shift of +3 Da, eliminating signal interference from naturally occurring isotopes while maintaining identical chromatographic behavior to the analyte.

Part 2: Chemical Identity & Physicochemical Properties

The specific CAS number for this isotopologue is distinct from the unlabeled parent, though they share identical chemical reactivity.

| Property | Data | Notes |

| Compound Name | 6-Chloropurine-13C2,15N | |

| CAS Number (Labeled) | 1246816-87-4 | Specific to 13C2, 15N labeling [1]. |

| CAS Number (Parent) | 87-42-3 | Reference for general chemical properties.[1] |

| Molecular Formula | C₃¹³C₂H₃ClN₃¹⁵N | |

| Molecular Weight | 157.54 g/mol | +3 Da shift vs. unlabeled (154.56 g/mol ). |

| Appearance | White to off-white solid | Hygroscopic. |

| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water. |

| Purity (Isotopic) | ≥ 98 atom % 13C, 15N | Critical for MS background reduction. |

Structural Visualization

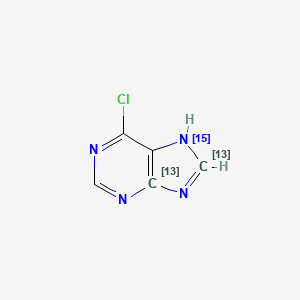

The following diagram illustrates the purine scaffold with the specific heavy isotope integration points typically targeted during synthesis (C2, C8, and N7/N9 positions depending on the precursor).

Figure 1: Conceptual structure of 6-Chloropurine-13C2,15N. Red nodes indicate ¹³C labeling; Blue node indicates ¹⁵N labeling.[2] Exact positions depend on the synthetic precursor (e.g., ¹³C,¹⁵N-glycine vs. formamide).

Part 3: Safety Data Sheet (SDS) Highlights

Warning: While stable isotopes are non-radioactive, the chemical toxicity of 6-chloropurine remains significant. Treat this compound with the same rigor as the unlabeled cytotoxic agent.

Hazards Identification (GHS Classification)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

-

STOT-SE: Category 3 (H335) - May cause respiratory irritation.

Handling & Storage

-

Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.[3]

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. A P95/P100 dust mask is required if handling open powder outside a hood.

-

Storage: Store at -20°C . The compound is hygroscopic; keep the vial tightly sealed and allow it to equilibrate to room temperature before opening to prevent condensation.

Part 4: Applications in Drug Development

LC-MS/MS Internal Standard

In pharmacokinetic (PK) studies, 6-chloropurine is often measured alongside its active metabolites. The 13C2,15N analog is superior to structural analogs (like 6-bromopurine) because it shares the exact retention time and ionization efficiency as the analyte. This allows it to perfectly compensate for:

-

Matrix Effects: Ion suppression or enhancement caused by plasma/urine components.

-

Extraction Variability: Losses during protein precipitation or Solid Phase Extraction (SPE).

Metabolic Flux Analysis

6-Chloropurine is a prodrug precursor. Researchers use the heavy isotope label to track the metabolic conversion into 6-Mercaptopurine (6-MP) and subsequently into Thioguanine Nucleotides (TGNs). The +3 Da mass shift is conserved in the metabolites, allowing differentiation between endogenous purines and drug-derived species.

Metabolic Pathway Visualization:

Figure 2: Metabolic fate of 6-Chloropurine. The ¹³C₂,¹⁵N label is retained in 6-MP and TGNs, enabling mass-shifted detection of active metabolites.

Part 5: Experimental Protocol

Protocol: Preparation of Internal Standard Stock Solution for LC-MS

Objective: Prepare a stable, accurate 1 mg/mL stock solution of 6-Chloropurine-13C2,15N.

-

Weighing: Accurately weigh 1.0 mg of 6-Chloropurine-13C2,15N into a 1.5 mL amber glass vial. Note: Use an anti-static gun if the powder is static.

-

Dissolution: Add 1.0 mL of DMSO (Dimethyl sulfoxide). Vortex for 30 seconds until fully dissolved.

-

Why DMSO? 6-Chloropurine has limited solubility in pure water. DMSO ensures complete solvation and stability [2].

-

-

Working Solution: Dilute the stock 1:100 in 50% Methanol/Water to create a 10 µg/mL working solution.

-

Spiking: Add the working solution to biological samples prior to extraction (e.g., protein precipitation) to achieve a final concentration of ~50-100 ng/mL.

-

Storage: Store stock at -80°C (stable for 6 months). Store working solution at -20°C (stable for 1 month).

References

-

Pharmaffiliates. (n.d.). 6-Chloropurine-13C2,15N Product Page. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2025).[4][5] PubChem Compound Summary for CID 5359277, 6-Chloropurine. Retrieved February 20, 2026, from [Link]

-

Viktorová, J., et al. (2018). Total synthesis of [15N]-labelled C6-substituted purines. New Journal of Chemistry. Retrieved from [Link]

Sources

Advanced Metabolic Flux Analysis of 13C/15N-Labeled Purine Derivatives

Executive Summary

The precise quantification of purine metabolism is a cornerstone of modern drug development, particularly in oncology and metabolic disorders like gout. Static metabolite profiling (steady-state metabolomics) fails to capture the dynamic turnover rates of nucleotide pools. Stable Isotope Resolved Metabolomics (SIRM) using

This guide details the mechanistic logic, experimental protocols, and data interpretation frameworks required to track

Mechanistic Foundations: The Purine Network

To design a valid flux experiment, one must understand the atomic provenance of the purine ring. The purine ring is not synthesized as a single unit but assembled atom-by-atom on a ribose-5-phosphate scaffold (PRPP).[2]

Atom-Level Mapping

The origin of the nine atoms in the purine ring is highly conserved. Understanding this allows for the selection of specific tracers to probe distinct enzymatic steps.

-

Glycine (N7, C4, C5): Incorporates as an intact "C-C-N" unit.[3] This is the structural core of the purine ring.[3]

-

Glutamine (Amide N3, N9): Donates nitrogen at two distinct steps (PRPP

PRA and FGAR -

Aspartate (N1): Donates the final nitrogen atom to close the ring (SAICAR

AICAR). -

Formate/10-Formyl-THF (C2, C8): Derived from the one-carbon (folate) pool, often originating from Serine (C3) or Glycine (C2).[4]

-

CO

(C6): Incorporates via carboxylation (AIR

De Novo vs. Salvage Pathways[5]

-

De Novo Synthesis: High energy cost. Builds IMP from PRPP using amino acids and folate. Dominant in proliferating cancer cells.

-

Salvage Pathway: Low energy cost. Recycles free bases (Hypoxanthine, Guanine, Adenine) using phosphoribosyltransferases (HGPRT, APRT).[5] Dominant in differentiated tissue and often upregulated in resistance mechanisms.

Visualization: Purine Atom Sources & Salvage Logic

Figure 1: Atom mapping of the purine ring showing the convergence of amino acid precursors (De Novo) and the recycling of bases (Salvage) into the central IMP pool.

Experimental Strategy

Tracer Selection Matrix

The choice of tracer dictates the resolution of your data. For comprehensive pathway analysis, dual labeling is often superior.

| Objective | Recommended Tracer(s) | Mechanism & Rationale |

| General Flux | [U- | Labels the ribose moiety (+5 Da) and the purine ring carbons via Serine/Glycine. Good for global metabolic activity. |

| Nitrogen Flux | [ | Specifically labels N3 and N9.[2][3][6] Distinguishes nitrogen donation from carbon backbone synthesis. |

| De Novo Specific | [U- | The "Gold Standard" for de novo. Incorporates a unique +3 Da mass shift (C4, C5, N7) into the ring. |

| Salvage Specific | [ | Bypasses de novo steps. Directly labels IMP/AMP/GMP pools via HGPRT. |

| Dual Resolution | [U- | Allows simultaneous monitoring of glycolysis (carbon) and anaplerosis/nucleotide synthesis (nitrogen). |

The "Mass Shift" Logic

When analyzing LC-MS data, you must predict the

-

Example: If [U-

C -

Differentiation: A nucleotide with a labeled ribose (M+5) but unlabeled base indicates salvage of an existing base attached to a new sugar. A nucleotide with both labeled ribose and labeled base indicates de novo synthesis.

Step-by-Step Protocol

Cell Culture & Labeling

Critical: Dialyzed Fetal Bovine Serum (dFBS) must be used to remove endogenous unlabeled nucleosides that would dilute the tracer.

-

Seeding: Seed cells in 6-well plates (approx.

cells/well). Allow attachment overnight. -

Wash: Wash cells

with warm PBS to remove residual rich media. -

Pulse: Add media containing the tracer (e.g., RPMI 1640 w/o Glucose/Glutamine, supplemented with 10 mM [U-

C -

Time Course: Harvest at

hours. Purine turnover is slow; steady-state may require

Metabolite Extraction (Quenching)

Rapid quenching is vital to prevent ATP hydrolysis to ADP/AMP during harvest.

-

Quench: Quickly aspirate media and wash with ice-cold PBS.

-

Extract: Add 1 mL of 80:20 Methanol:Water (pre-chilled to -80°C) directly to the well.

-

Scrape: Scrape cells on dry ice. Transfer suspension to a pre-chilled tube.

-

Freeze-Thaw: Vortex vigorously. Perform 3 cycles of freeze (liquid N

) and thaw (37°C water bath) to lyse membranes completely. -

Clarify: Centrifuge at

for 15 min at 4°C. Transfer supernatant to LC vials.

LC-MS/MS Method

Purines and nucleotides are highly polar. Reverse Phase (C18) is often insufficient for retaining triphosphates (ATP/GTP). HILIC (Hydrophilic Interaction Liquid Chromatography) is the industry standard.

-

Column: Waters BEH Amide (

mm, 1.7 µm) or SeQuant ZIC-pHILIC. -

Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0). High pH improves peak shape for phosphates.

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient:

-

0-2 min: 85% B

-

12 min: 40% B

-

15 min: 40% B

-

16 min: 85% B (Re-equilibration is critical in HILIC).

-

-

MS Detection: Triple Quadrupole (QqQ) in MRM mode or High-Res Orbitrap (Full Scan).

-

Polarity: Negative mode is superior for nucleotides (ATP, ADP); Positive mode is often better for free bases (Adenine, Guanine).

-

Data Analysis & Interpretation

Workflow Diagram[8]

Figure 2: Analytical workflow from sample preparation to flux calculation.[1][2][3][5][7][8][9]

Mass Isotopomer Distribution Analysis (MIDA)

You will observe a distribution of isotopologues (M+0, M+1, M+2...).

-

Fractional Contribution (FC): The weighted average of labeling.

Where -

Interpreting [U-

C]-Glucose Data for ATP:-

M+5: Label is in the Ribose only (Salvage of unlabeled Adenine).

-

M+10: Label in Ribose (5) + Adenine Base (5). (Note: Adenine has 5 carbons. If Glycine and Formate are fully labeled from glucose, the base gets labeled).

-

M+1 to M+4: Partial labeling, indicating dilution from unlabeled pools (e.g., unlabeled Glycine from protein turnover).

-

Troubleshooting Common Issues

-

Isomer Separation: AMP, dAMP, and 3'-AMP have identical masses. They must be separated chromatographically.[10] The HILIC method described above generally resolves ribo- vs deoxyribo- forms.

-

In-Source Fragmentation: ATP often fragments to ADP or AMP in the ion source. Monitor the retention time of the ATP standard to ensure the "AMP" signal you see isn't just broken ATP.

References

-

Lane, A. N., & Fan, T. W. (2015).[6] Regulation of mammalian nucleotide metabolism and biosynthesis.[6][11] Nucleic Acids Research.

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell.

-

Su, X., et al. (2016). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry.

-

Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols.

-

Stadler, R. H., et al. (1994). Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases. Chemical Research in Toxicology.

Sources

- 1. med.upenn.edu [med.upenn.edu]

- 2. columbia.edu [columbia.edu]

- 3. droracle.ai [droracle.ai]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. uab.edu [uab.edu]

- 11. portal.abuad.edu.ng [portal.abuad.edu.ng]

An In-Depth Technical Guide to Deuterated vs. ¹³C/¹⁵N Labeled 6-Chloropurine in Advanced Research Applications

Executive Summary

Isotopic labeling is a cornerstone of modern pharmaceutical and biological research, enabling precise tracking and quantification of molecules within complex systems. 6-Chloropurine, a key synthetic intermediate and purine analogue, is frequently labeled to serve as a probe in various analytical workflows. The choice of isotopic label—substituting hydrogen with deuterium (D or ²H) versus carbon and nitrogen with their heavy stable isotopes (¹³C and ¹⁵N)—is a critical decision dictated by the intended application, the analytical technique employed, and desired experimental outcomes. This guide provides an in-depth technical comparison of deuterated and ¹³C/¹⁵N labeled 6-chloropurine, offering field-proven insights for researchers, scientists, and drug development professionals to inform their experimental design and data interpretation.

The Principle of Isotopic Labeling: A Foundation for Precision

Stable Isotope Labeled (SIL) compounds are molecules in which one or more atoms are replaced by their heavy, non-radioactive isotopes.[1] The fundamental premise is that the SIL analog is chemically identical to the native compound, allowing it to behave similarly in biological and chemical systems, yet its increased mass makes it distinguishable by mass spectrometry (MS) or, in the case of ¹³C and ¹⁵N, by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][] This distinction is the key to their utility as internal standards, metabolic tracers, and structural probes.[4][5] The use of SIL internal standards is widely recognized for improving the accuracy and precision of bioanalytical methods by correcting for variability in sample preparation, matrix effects, and instrument response.[1][6][7]

Deuterated 6-Chloropurine: The Workhorse for Quantitative Mass Spectrometry

Deuterium labeling involves the substitution of one or more hydrogen (¹H) atoms with deuterium (²H), an isotope of hydrogen containing one proton and one neutron.[6] This substitution increases the mass of the molecule by approximately 1.0063 Da for each deuterium atom.

Figure 1: Structure of 6-Chloropurine with potential sites for deuterium labeling (in red) on non-exchangeable carbon atoms.

Core Application: The "Gold Standard" Internal Standard for LC-MS/MS

Deuterated compounds are considered the gold standard for internal standards in quantitative LC-MS analysis.[6][8] Because their physicochemical properties are nearly identical to the unlabeled analyte, they co-elute during chromatography and experience the same ionization efficiency and matrix effects in the mass spectrometer's source.[6] This co-elution allows for precise normalization, correcting for variations that would otherwise compromise the accuracy of quantification.[1] This is particularly crucial in pharmacokinetic and drug metabolism (DMPK) studies where analytes are measured in complex biological matrices like plasma or urine.[6][9]

The Kinetic Isotope Effect (KIE): A Double-Edged Sword

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As a result, reactions involving the cleavage of this bond, such as enzymatic metabolism, can proceed at a slower rate for the deuterated molecule.[8] This phenomenon is known as the Kinetic Isotope Effect (KIE).

-

Advantage in Drug Development: The KIE can be exploited to create "metabolically stabilized" drugs. By replacing hydrogens at sites of metabolic oxidation with deuterium, the drug's breakdown can be slowed, potentially improving its half-life and reducing the formation of toxic metabolites.[10]

-

Consideration for Internal Standards: When used as an internal standard, a significant KIE can be a drawback. If the deuterated standard metabolizes differently than the analyte during sample incubation or processing, its recovery may not accurately reflect the analyte's, introducing a quantitative bias.[7] Furthermore, the KIE can sometimes lead to slight chromatographic separation from the unlabeled analyte, which must be managed by ensuring chromatographic peaks are wide enough for robust integration.[11]

Stability of the Label

A critical requirement for a deuterated standard is that the label is placed at a non-exchangeable position.[1] Deuterium atoms on heteroatoms like oxygen or nitrogen can readily exchange with protons from the solvent (e.g., water), leading to a loss of the label and compromising the standard's utility.[1] Therefore, stable placement on a carbon atom is essential.

¹³C/¹⁵N Labeled 6-Chloropurine: The Key to Structural and Mechanistic Insights

Labeling with the stable heavy isotopes ¹³C and ¹⁵N involves replacing the naturally abundant ¹²C and ¹⁴N atoms. This provides a mass increase of approximately 1.0034 Da per ¹³C and 0.9970 Da per ¹⁵N atom. Unlike deuterium, these isotopes do not significantly alter bond strengths, meaning they have a negligible KIE. Their primary distinction lies in their nuclear properties.

Figure 2: Structure of 6-Chloropurine showing potential sites for ¹³C (yellow) and ¹⁵N (blue) labeling.

Dual-Application Power: MS and NMR Spectroscopy

The most significant advantage of ¹³C and ¹⁵N labeling is their utility in both MS and NMR.[2][]

-

In Mass Spectrometry: ¹³C/¹⁵N labeling provides a clean, predictable mass shift without the potential for chromatographic shifts seen with deuterated analogs.[12] This makes them exceptionally robust internal standards, particularly in high-resolution mass spectrometry (HRMS) applications.

-

In NMR Spectroscopy: Both ¹³C and ¹⁵N possess a nuclear spin of 1/2, making them NMR-active.[][13] The abundant ¹²C has no spin, and while ¹⁴N has a spin of 1, its quadrupolar nature leads to broad, often undetectable signals.[13] Therefore, labeling with ¹³C and ¹⁵N is essential for many advanced NMR experiments.[13]

Core Application: Elucidating Structure and Interactions

The power of ¹³C/¹⁵N labeling shines in structural biology and mechanistic studies.[2]

-

Protein-Ligand Binding: By using ¹³C/¹⁵N-labeled 6-chloropurine, researchers can monitor its interaction with a target protein using NMR. Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy produce a "fingerprint" spectrum where each ¹H-¹⁵N or ¹H-¹³C pair generates a specific signal.[] Upon binding to a protein, the chemical environment of the labeled nuclei changes, causing a shift in their corresponding signals (Chemical Shift Perturbation, CSP). Mapping these shifts reveals the binding interface and can be used to quantify binding affinity.

-

Metabolic Flux Analysis (MFA): In cellular systems, feeding cells with ¹³C/¹⁵N labeled substrates allows researchers to trace the path of these atoms through complex metabolic networks.[2] By analyzing the isotopic enrichment in downstream metabolites using MS or NMR, the rates (fluxes) of metabolic reactions can be quantified.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The decision between deuterated and ¹³C/¹⁵N labeled 6-chloropurine is a function of the scientific question being asked.

| Feature | Deuterated 6-Chloropurine | ¹³C/¹⁵N Labeled 6-Chloropurine |

| Isotopes Used | ²H (Deuterium) | ¹³C and/or ¹⁵N |

| Mass Shift per Atom | ~1 Da | ~1 Da |

| Primary Analytical Use | LC-MS/MS Quantitative Analysis | NMR Spectroscopy, Mass Spectrometry |

| Key Application | Internal Standard for PK/PD Studies[1][6] | Structural Biology, Ligand Binding, Metabolic Flux Analysis[2] |

| NMR Activity | NMR silent (used in deuterated solvents to remove solvent signals) | NMR active (¹³C and ¹⁵N have spin I=1/2)[][13] |

| Kinetic Isotope Effect | Can be significant, affecting metabolism and chromatography.[8][11] | Negligible. |

| Risk of Isotopic Exchange | High if placed on heteroatoms (N, O); must be on carbon.[1] | Extremely low; label is integral to the molecular backbone. |

| Synthesis Complexity | Generally less complex and more cost-effective.[1] | Often requires multi-step synthesis from labeled precursors; more expensive.[14] |

| Purity Consideration | Must have high isotopic enrichment and low levels of unlabeled analyte.[1] | High isotopic and chemical purity are critical for unambiguous NMR/MS signals. |

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems designed to ensure robust and reproducible results.

Protocol 1: Quantitative Analysis of 6-Chloropurine in Human Plasma using LC-MS/MS

This protocol uses deuterated 6-chloropurine (e.g., 6-Chloropurine-d₃) as an internal standard (IS).

Objective: To accurately quantify 6-chloropurine concentrations in plasma samples.

Figure 3: Workflow for quantitative analysis using a deuterated internal standard.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 6-chloropurine (analyte) in methanol.

-

Prepare a 1 mg/mL stock solution of 6-chloropurine-d₃ (IS) in methanol.

-

-

Preparation of Calibration Standards and QC Samples:

-

Serially dilute the analyte stock solution to prepare calibration standards in blank plasma (e.g., 1-1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Extraction:

-

To 50 µL of plasma sample, standard, or QC, add 10 µL of IS working solution (e.g., 500 ng/mL).

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions (Example):

-

LC System: Standard HPLC/UPLC system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions:

-

6-Chloropurine: Q1: 155.0 -> Q3: 119.0

-

6-Chloropurine-d₃: Q1: 158.0 -> Q3: 122.0

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards.

-

Use the regression equation from the calibration curve to determine the concentration of 6-chloropurine in the unknown and QC samples.

-

Protocol 2: Monitoring Protein Binding of 6-Chloropurine via ¹H-¹⁵N HSQC NMR

This protocol uses ¹³C/¹⁵N-labeled 6-chloropurine to map its binding site on a target protein.

Objective: To identify which amino acid residues of a protein are involved in binding 6-chloropurine.

Figure 4: Workflow for a ligand-binding study using HSQC NMR.

Methodology:

-

Sample Preparation:

-

Express and purify the target protein with uniform ¹⁵N labeling by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

-

Prepare a stock solution of the purified ¹⁵N-protein (e.g., 0.1-0.5 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.

-

Prepare a concentrated stock solution of ¹³C/¹⁵N-labeled 6-chloropurine in the same buffer (or DMSO-d₆ if solubility is an issue).

-

-

NMR Data Acquisition:

-

Record a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.[]

-

Prepare a second sample by adding a stoichiometric excess of the labeled 6-chloropurine to the protein sample (e.g., 5-10 fold molar excess).

-

Record a second ¹H-¹⁵N HSQC spectrum on the protein-ligand complex.

-

-

Data Analysis:

-

Overlay the two HSQC spectra (protein-only and protein-ligand).

-

Identify the peaks that have shifted their position upon addition of the ligand. These are the "perturbed" peaks.

-

The amino acid residues corresponding to these perturbed peaks are either directly in the binding site or experience a conformational change upon ligand binding.

-

If the protein's structure is known, these residues can be mapped onto the 3D structure to visualize the binding pocket.

-

Conclusion: Strategic Selection for Scientific Success

The choice between deuterated and ¹³C/¹⁵N labeled 6-chloropurine is not a matter of superiority, but of strategic alignment with the experimental goal. Deuterated 6-chloropurine remains the pragmatic and cost-effective choice for high-throughput quantitative LC-MS/MS assays, where its role as a co-eluting internal standard is paramount.[1][6] In contrast, ¹³C/¹⁵N labeled 6-chloropurine offers unparalleled depth for mechanistic and structural studies.[2] Its dual utility in MS and NMR allows researchers to move beyond simple quantification to explore the intricate dynamics of molecular interactions and metabolic pathways. By understanding the core principles, advantages, and limitations of each labeling strategy, researchers can confidently select the optimal tool to generate high-quality, reliable, and insightful data.

References

-

Isotope Science / Alfa Chemistry. (2024, November 13). 13C 15N Labeled Compounds. Available from: [Link]

-

Gaspari, M., & Cuda, F. (2012, November 15). Isotopic labeling of metabolites in drug discovery applications. PubMed. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available from: [Link]

-

Koehler, C. J., Arntzen, M. Ø., & Thiede, B. (2015, May 15). The impact of carbon-13 and deuterium on relative quantification of proteins using stable isotope diethyl labeling. PubMed. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

-

Veenstra, T. D. (2008, September 15). Stable isotopic labeling of proteins for quantitative proteomic applications. PubMed. Available from: [Link]

-

Colburn, D. A., et al. (2023, August 3). Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. ACS Publications. Available from: [Link]

-

Student Theses Faculty of Science and Engineering. Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Available from: [Link]

-

Chowdhury, S., & Gu, H. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

-

Li, J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available from: [Link]

-

Tao. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Available from: [Link]

-

ResearchGate. (2025, August 6). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2′-deoxynucleosides: Measurements and calculations. Available from: [Link]

-

PubChem. 6-Chloropurine. Available from: [Link]

-

Amerigo Scientific. Stable Isotope-labeled Standards. Available from: [Link]

-

Chiriac, M., Axente, D., & Palibroda, N. synthesis of 15n, 13c labelled purines. Studylib. Available from: [Link]

-

SpectraBase. 6-Chloropurine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

- Hitchings, G. H., & Elion, G. B. (1958). US Patent 2,832,781A: 6-chloropurine. Google Patents.

-

NIST. 6-Chloropurine. NIST WebBook. Available from: [Link]

-

Maruyama, T., et al. (1992). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. PubMed. Available from: [Link]

-

Subedi, A., et al. (2024, November 12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. Available from: [Link]

-

Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

-

Park, H., et al. (2022, August 23). Design, synthesis and evaluation of 15N and 13C-labeled molecular probes as hyperpolarized nitric oxide sensors. Available from: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Cho, J. H., et al. (2008). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PMC. Available from: [Link]

-

ResearchGate. (2025, August 10). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Available from: [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube. Available from: [Link]

-

CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. Available from: [Link]

-

PubMed. (1970). Mass spectra of some 6-substituted ureidopurines and N 6 -acyladenines. Available from: [Link]

-

Maruyama, T., et al. Synthesis and Antiviral Activity of 6-Chloropurine Arabinoside and Its 2'-Deoxy-2'-Fluoro Derivative. Amanote Research. Available from: [Link]

-

Bell, R. A., et al. (1992). Synthesis, C-13 NMR, and X-ray crystal structure of N6,N9-octamethylenepurinecyclophane. Canadian Science Publishing. Available from: [Link]

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Deuteration - ThalesNano [thalesnano.com]

- 5. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]

- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 12. The impact of carbon-13 and deuterium on relative quantification of proteins using stable isotope diethyl labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 6-Chloropurine using 6-Chloropurine-¹³C₂,¹⁵N as an Internal Standard by LC-MS/MS

Introduction: The Imperative for Precision in Purine Analog Quantification

6-Chloropurine is a pivotal synthetic purine analog used in the synthesis of various biologically active compounds, including the immunosuppressant and chemotherapeutic agent 6-mercaptopurine[1]. Its accurate quantification in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalysis due to its inherent selectivity and sensitivity[2].

However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during preparation, variability in instrument injection volumes, and, most significantly, matrix effects[3][4]. Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting endogenous components from the biological sample, can lead to erroneous results[3]. To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach[5][6].

This application note provides a comprehensive protocol for the highly selective and accurate quantification of 6-Chloropurine in human plasma using its stable isotope-labeled analog, 6-Chloropurine-¹³C₂,¹⁵N, as an internal standard. The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, ensuring it experiences the same extraction inefficiencies and matrix effects, thereby providing the most reliable correction and highest data quality[4][5][7]. This method is grounded in the principles of isotope dilution mass spectrometry (IDMS) and is developed in accordance with regulatory expectations for bioanalytical method validation[2][8][9][10].

The Principle: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a premier analytical technique for achieving the highest level of accuracy and precision in quantification[7][10]. The core principle involves adding a known quantity of a SIL-IS to a sample before any processing steps[4][11].

Because the SIL-IS (6-Chloropurine-¹³C₂,¹⁵N) and the analyte (6-Chloropurine) are chemically identical, they behave indistinguishably during sample extraction, chromatography, and ionization[5]. Any loss of analyte during sample preparation will be matched by a proportional loss of the SIL-IS. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) difference. The final concentration is calculated based on the ratio of the analyte's response to the SIL-IS's response, which remains constant regardless of sample loss or matrix-induced signal variations[4]. This effectively nullifies most sources of analytical error.

Analyte & Internal Standard Profile

A clear understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.

| Property | 6-Chloropurine (Analyte) | 6-Chloropurine-¹³C₂,¹⁵N (Internal Standard) |

| Chemical Formula | C₅H₃ClN₄[12][13] | C₃¹³C₂H₃Cl¹⁴N₃¹⁵N |

| Monoisotopic Mass | 154.0046 Da | 157.0056 Da |

| Mass Difference | N/A | +3 Da |

| CAS Number | 87-42-3[12][13] | Not Available |

| Purity | ≥99% | ≥99% (Isotopic Purity >99%) |

Note: The +3 Da mass difference is ideal as it prevents isotopic crosstalk between the analyte and the internal standard.

Experimental Protocol

This protocol is designed for the analysis of 6-Chloropurine in human plasma and should be performed in a controlled laboratory environment.

Materials and Reagents

-

6-Chloropurine analytical standard (≥99% purity)

-

6-Chloropurine-¹³C₂,¹⁵N (≥99% purity, >99% isotopic purity)

-

Human Plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Deionized Water, 18.2 MΩ·cm

-

Microcentrifuge tubes (1.5 mL)

-

96-well collection plates

-

Analytical balance, pipettes, and vortex mixer

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 6-Chloropurine and 6-Chloropurine-¹³C₂,¹⁵N into separate volumetric flasks. Dissolve in a small amount of Dimethylformamide (DMF) or a 50:50 (v/v) mixture of MeOH:Water to a final concentration of 1 mg/mL. Store at -20°C.

-

Analyte Working Solutions (for Calibration Curve & QCs): Prepare a series of working solutions by serially diluting the 6-Chloropurine primary stock with 50:50 MeOH:Water to cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL).

-

Internal Standard (IS) Working Solution (500 ng/mL): Dilute the 6-Chloropurine-¹³C₂,¹⁵N primary stock solution with 50:50 MeOH:Water to a final concentration of 500 ng/mL.

Preparation of Calibration Standards and Quality Controls (QCs)

-

Calibration Curve (CC) Standards: Prepare an 8-point calibration curve by spiking 5 µL of each analyte working solution into 95 µL of blank human plasma. This results in final concentrations from 0.5 ng/mL to 500 ng/mL. Include a blank plasma sample and a blank plasma sample spiked only with IS (zero sample).

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC). These are prepared from a separate stock weighing of the analyte standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to analysis[3][14][15].

-

Aliquot 100 µL of each standard, QC, or unknown study sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS Working Solution (500 ng/mL) to all tubes except the blank plasma sample. This yields a final IS concentration of ~83.3 ng/mL in the final extract, assuming a 1:4 dilution.

-

Vortex briefly (5-10 seconds).

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins[15].

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[15].

-

Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vial.

-

Inject 5-10 µL into the LC-MS/MS system.

Workflow Diagram: Sample Preparation and Analysis

Caption: Overall workflow from sample preparation to final data analysis.

LC-MS/MS System and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Shimadzu Nexera) |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B (0.0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min) |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

Mass Spectrometry - Multiple Reaction Monitoring (MRM)

MRM transitions should be optimized by infusing the individual standard solutions. The transitions below are predictive based on the compound structures.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |

| 6-Chloropurine | 155.0 | 119.0 (Purine backbone) | 100 | Optimize (e.g., 25) |

| 6-Chloropurine-¹³C₂,¹⁵N | 158.0 | 122.0 (Labeled backbone) | 100 | Optimize (e.g., 25) |

Method Validation and Performance

A bioanalytical method must be validated to ensure its reliability for the intended application[2][8][9]. The validation should adhere to the FDA Bioanalytical Method Validation Guidance[2][8]. Key parameters are summarized below with typical acceptance criteria.

| Validation Parameter | Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | 0.5 - 500 ng/mL | Meets criteria |

| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -5.2% to 6.8% |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 8.5% |

| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | 0.98 - 1.07 |

| Extraction Recovery | Consistent and reproducible | > 85% |

| Stability | Bench-top, Freeze-thaw, Long-term stability within ±15% | Stable under tested conditions |

Conclusion

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of 6-Chloropurine in human plasma. The use of the stable isotope-labeled internal standard, 6-Chloropurine-¹³C₂,¹⁵N, is fundamental to the method's success, effectively compensating for matrix effects and other sources of analytical variability. By following the principles of isotope dilution and adhering to established bioanalytical validation guidelines, this protocol provides a reliable framework for researchers in pharmaceutical development and clinical research to obtain high-quality, defensible data.

References

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). FDA.[Link]

-

A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.[Link]

-

Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis. (n.d.). PMC.[Link]

-

Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical.Net.[Link]

-

Bioanalytical Method Validation. (n.d.). FDA.[Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.[Link]

-

Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. (2010). Taylor & Francis Online.[Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.[Link]

-

6-Chloropurine. (n.d.). DrugFuture.[Link]

- 6-chloropurine. (n.d.).

-

LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons.[Link]

-

Introduction to UPLC-MS Sample Preparation. (n.d.). Organomation.[Link]

-

Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). PubMed.[Link]

-

6-Chloropurine. (n.d.). Cheméo.[Link]

-

Isotope Dilution Mass Spectrometry. (n.d.). PTB.de.[Link]

-

Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). PubMed.[Link]

-

Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. (2025). MDPI.[Link]

-

Stable Isotope Dilution Analysis of Small Molecules with Carboxylic Acid Functions Using 18O Labeling for HPLC-ESI-MS/MS. (2013). ACS Publications.[Link]

-

Validated RP-LC-MS/MS method for the simultaneous determination of allopurinol and its major metabolite, oxypurinol, in human plasma. (2011). ResearchGate.[Link]

-

Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV.[Link]

-

Isotope dilution mass spectrometry as an independent assessment method for mass measurements. (2022). ScienceDirect.[Link]

-

Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric Acid in Widely Consumed Vegetables in Thailand. (2025). ResearchGate.[Link]

-

13C-Labeled Internal Standards for LC-MS/MS Analysis. (n.d.). Chiron.[Link]

-

Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). PubMed.[Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC.[Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. (n.d.). SciSpace.[Link]

Sources

- 1. 6-Chloropurine | 87-42-3 [chemicalbook.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. news-medical.net [news-medical.net]

- 4. chiron.no [chiron.no]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. scispace.com [scispace.com]

- 7. tandfonline.com [tandfonline.com]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 10. osti.gov [osti.gov]

- 11. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 12. 6-Chloropurine [drugfuture.com]

- 13. chemeo.com [chemeo.com]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. researchgate.net [researchgate.net]

protocol for synthesizing labeled cytokinins using 6-Chloropurine-13C2,15N

An Application Note and Protocol for the Synthesis of Stable Isotope-Labeled Cytokinins using 6-Chloropurine-¹³C₂,¹⁵N

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of stable isotope-labeled cytokinins. The protocol details a robust method for the nucleophilic aromatic substitution of 6-Chloropurine-¹³C₂,¹⁵N with various primary amines to produce N⁶-substituted purines, which are vital as internal standards for mass spectrometry-based quantification. This guide is intended for researchers in plant biology, biochemistry, and drug development, offering both a step-by-step protocol and the underlying chemical principles to ensure successful synthesis and application.

Introduction: The Need for Labeled Cytokinin Standards

Cytokinins are a class of phytohormones, derived from adenine, that are central to regulating plant cell division, growth, and development.[1][2] They are found in minute concentrations within complex biological matrices, making their accurate quantification a significant analytical challenge.[1] The gold standard for precise quantification of endogenous compounds is isotope dilution mass spectrometry, a technique that relies on the availability of high-purity, stable isotope-labeled internal standards.[3][4][5][6]

These labeled standards, which are chemically identical to the analyte but differ in mass, are added to a sample at the beginning of the extraction process. They co-purify with the endogenous cytokinin and account for any sample loss during processing, enabling highly accurate and reproducible quantification.[6][7] This protocol describes the synthesis of such standards starting from 6-Chloropurine-¹³C₂,¹⁵N, a precursor that strategically places heavy isotopes within the stable purine ring structure.

The core of the synthesis is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the purine ring system makes the chlorine atom at the C6 position an excellent leaving group, which can be readily displaced by the nucleophilic attack of a primary amine. This provides a versatile and efficient route to a wide array of N⁶-substituted cytokinins.[1][8]

Synthesis of Labeled N⁶-Substituted Cytokinins

This section details the protocol for synthesizing a generic N⁶-substituted cytokinin from the labeled 6-chloropurine precursor. The example of synthesizing a benzyl-type cytokinin will be used for quantitative parameters.

Principle of the Reaction

The synthesis proceeds via a nucleophilic aromatic substitution. The primary amine (R-NH₂) attacks the electron-deficient C6 carbon of the purine ring, leading to the displacement of the chloride ion. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. The reaction is typically performed in a high-boiling point alcohol solvent under an inert atmosphere to prevent side reactions.[1]

Caption: General reaction scheme for cytokinin synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 6-Chloropurine-¹³C₂,¹⁵N | >98% Isotopic Purity | Isotope Supplier | Starting material. Handle with care. |

| Substituted Amine (e.g., Benzylamine) | ≥99% | Sigma-Aldrich | Choose the amine corresponding to the desired cytokinin side chain. |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Acts as an HCl scavenger. Must be dry. |

| n-Propanol | Anhydrous, ≥99.7% | Sigma-Aldrich | Reaction solvent. |

| Argon (Ar) or Nitrogen (N₂) Gas | High Purity | Airgas | For creating an inert atmosphere. |

| Reaction Vial (2-5 mL) | Borosilicate | VWR | Must have a screw cap with a PTFE septum. |

| Magnetic Stirrer and Stir Bar | - | VWR | For homogenous mixing. |

| Heating Block or Oil Bath | - | VWR | For maintaining reaction temperature. |

| HPLC System with UV-DAD | Analytical/Semi-Prep | Waters, Agilent | For purification and analysis. |

| C18 HPLC Column | 5 µm, e.g., 150 x 4.6 mm | Waters, Phenomenex | For purification. |

| High-Resolution Mass Spectrometer | ESI-TOF or Orbitrap | Thermo Fisher, Sciex | For characterization. |

Step-by-Step Synthesis Protocol

-

Preparation: In a clean, dry 2 mL reaction vial containing a small magnetic stir bar, add 6-Chloropurine-¹³C₂,¹⁵N (e.g., 25 mg, ~0.16 mmol).

-

Reagent Addition: Using a syringe, add anhydrous n-propanol (e.g., 450 µL). Seal the vial with the septum cap.

-

Inert Atmosphere: Purge the vial with Argon or Nitrogen gas for 5 minutes by inserting a needle connected to the gas line through the septum and a second needle as an outlet.

-

Amine Addition: Add the desired primary amine (e.g., benzylamine, ~1.1 molar equivalents, ~19 µL).

-

Base Addition: Add triethylamine (TEA) (e.g., ~2.0 molar equivalents, ~45 µL). The molar ratio of labeled 6-chloropurine to amine to TEA should be approximately 1:1.1:2.[1]

-

Reaction: Place the vial in a pre-heated heating block or oil bath set to 100°C. Stir the reaction mixture for 5 hours.[1]

-

Work-up: After 5 hours, remove the vial from the heat and allow it to cool to room temperature. Often, the product will crystallize or precipitate out of the solution upon cooling.[1]

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration, washing with a small amount of cold n-propanol or diethyl ether. If no precipitate forms, the solvent can be removed under reduced pressure (rotoevaporation) to yield the crude product.

Rationale and Expert Insights

-

Choice of Base: Triethylamine is a bulky, non-nucleophilic base. Its role is solely to neutralize the HCl produced. Using a smaller, more nucleophilic base could lead to competitive side reactions where the base itself attacks the 6-chloropurine.

-

Inert Atmosphere: At elevated temperatures (100°C), there is a risk of oxidation of the reactants or products. An inert atmosphere of argon or nitrogen prevents these undesirable side reactions, ensuring a cleaner product and higher yield.[1]

-

Solvent: n-Propanol is an ideal solvent as it effectively dissolves the purine starting material and has a boiling point (97°C) suitable for the reaction temperature, allowing for gentle reflux without requiring a specialized condenser setup for small-scale synthesis.

Purification and Characterization

Purity is paramount for an internal standard. The crude product must be purified and its identity and isotopic enrichment rigorously confirmed. High-Performance Liquid Chromatography (HPLC) is the method of choice for purification.[1][7]

Sources

- 1. Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

Application Note: Structural Assignment of 6-Chloropurine-13C2,15N via Multi-Nuclear NMR

Topic: 1H and 13C NMR chemical shift assignments for 6-Chloropurine-13C2,15N Content Type: Application Note and Protocol

Abstract

This guide details the protocol for the complete spectral assignment of 6-Chloropurine-13C2,15N , a stable isotope-labeled analog used extensively as an internal standard in mass spectrometry and as a probe in structural biology. The introduction of heavy isotopes (

Introduction & Mechanistic Insight

6-Chloropurine is a critical scaffold in the synthesis of nucleoside analogs (e.g., acyclovir, mercaptopurine). In solution, purines exhibit prototropic tautomerism, primarily between the N7-H and N9-H forms.

For the isotopologue 6-Chloropurine-13C2,15N , the labeling pattern is typically derived from synthetic precursors such as

-

The Challenge: The presence of

C ( -

The Solution: We utilize the magnitude of

coupling constants—which differ significantly between C2 and C8—as a "molecular ruler" to unambiguously assign the proton and carbon backbone.

Experimental Protocol

Materials & Sample Preparation

-

Analyte: 6-Chloropurine-13C2,15N (Assume labeling:

for this workflow). -

Solvent: DMSO-

(99.9% D). Note: DMSO is preferred over D2O to slow proton exchange, allowing observation of the NH signal. -

Concentration: 10–15 mM (approx. 2 mg in 600 µL).

Instrument Parameters (600 MHz equiv.)

| Experiment | Pulse Sequence | Key Parameter | Purpose |

| 1H 1D | zg30 | D1 = 2.0 s | Quantitative integration; observe J-splitting. |

| 13C{1H} | zgpg30 | Decoupling: Waltz-16 | Observe 13C singlets (decoupled from H). |

| 13C Coupled | zg | No Decoupling | Measure |

| 1H-15N HSQC | hsqcetgp | J(NH) = 90 Hz | Identify protonated nitrogen (tautomer ID). |

Results & Discussion: The Assignment Logic

1H NMR Assignment: Decoding the Doublets

In unlabeled 6-chloropurine, H2 and H8 appear as singlets at

-

H8 Resonance: Appears as a doublet of doublets (dd).

-

Primary Splitting:

. This large coupling is characteristic of the five-membered imidazole ring. -

Secondary Splitting: If

N is at position 7, a small

-

-

H2 Resonance: Appears as a doublet (d).[1]

-

Primary Splitting:

. The six-membered pyrimidine ring consistently exhibits a smaller one-bond coupling than the imidazole ring.

-

Diagnostic Rule: The signal with the larger splitting (>210 Hz) is H8 .

13C NMR Assignment

The

-

C8 (

): Identified by the larger -

C2 (

): Identified by the smaller -

Quaternary Carbons: C4 (

), C6 (

15N NMR & Tautomerism

The location of the NH proton dictates the electronic environment.

-

Major Tautomer (N9-H): The N9 nitrogen is protonated.[2]

- (Shielded/Pyrrole-like).

- (Deshielded/Pyridine-like).

-

Assignment Validation: If the

N label is at position 7 and the chemical shift is observed at ~240 ppm (and lacks an HSQC correlation to a proton), the molecule exists predominantly as the N9-H tautomer.

Summary Data Tables

Table 1: Chemical Shift & Coupling Assignments (DMSO- )

| Position | Atom | Multiplicity (Labeled) | Coupling Constants ( | |

| 2 | 1H | 8.79 | Doublet (d) | |

| 13C | 151.8 | Doublet (d) | Enriched signal | |

| 8 | 1H | 8.74 | dd | |

| 13C | 145.2 | dd | ||

| 7 | 15N | 242.0 | Singlet/m | Unprotonated (N9-H tautomer dominant) |

| NH | 1H | ~13.8 | Broad s | Exchangeable (N9-H) |

Note: Chemical shifts are referenced to DMSO (

Visualization of Workflow

Figure 1: Assignment Logic Flowchart

This decision tree guides the assignment of H2 vs H8 based on coupling constants.

Caption: Logical workflow for distinguishing H2/C2 from H8/C8 using heteronuclear coupling constants.

Figure 2: 6-Chloropurine Labeling & Couplings

Visualizing the key interactions in the

Caption: Connectivity of 6-Chloropurine-13C2,15N showing labeled sites (colored nodes) and diagnostic couplings.

References

-

ScienceOpen. (2015). Synthesis and NMR assignment of 13C-labeled purine derivatives. Retrieved from [Link]

- Marek, R., & Sklenář, V. (2005). Spectral assignment of purine derivatives. In Annual Reports on NMR Spectroscopy. Academic Press.

-

University of Wisconsin-Madison. (2023). Coupling Constants in Heterocycles. Retrieved from [Link]

Sources

Application Note: Quantitative Profiling of Purine Metabolites via LC-MS/MS using 13C₂¹⁵N Stable Isotope Dilution

Abstract & Strategic Overview

Purine metabolism is the bioenergetic engine of the cell. In drug development—particularly for oncology (e.g., antimetabolites) and immunology (e.g., immunosuppressants)—accurate quantification of phosphorylated nucleotides (ATP, GTP) versus their nucleoside precursors is critical.

However, purine quantification faces two notorious challenges:

-

Polartiy & Isomerism: Highly polar nucleotides bind irreversibly to standard Reversed-Phase (C18) columns and suffer from isomeric overlap (e.g., AMP vs. dGMP).

-

Matrix Effects: Biological matrices (plasma, cell lysate) cause severe ion suppression in Mass Spectrometry, rendering external calibration curves useless.

The Solution: This protocol utilizes Stable Isotope Dilution (SID) with ¹³C₂¹⁵N-labeled internal standards . By spiking samples immediately during the quenching step with isotopically labeled analogs (mass shift +3 Da), we create a self-correcting system. The Internal Standard (ISTD) co-elutes with the analyte, experiencing the exact same ionization suppression and extraction losses, ensuring absolute quantitative accuracy.

Why ¹³C₂¹⁵N? (The "M+3" Strategy)

While fully labeled (U-¹³C¹⁵N) standards are available, ¹³C₂¹⁵N analogs provide a specific +3 Da mass shift.

-

Scientific Rationale: For small molecules like purines (~130–500 Da), the natural abundance of the M+3 isotopologue is negligible (<0.1%). A +3 Da shift is sufficient to resolve the standard from the analyte's natural isotopic envelope (M+0, M+1, M+2), providing a cost-effective yet spectrally clean quantification channel.

Metabolic Pathway Map

The following diagram illustrates the core Purine Salvage and De Novo pathways targeted in this assay.

Figure 1: Core Purine Metabolism. Red/Green nodes represent high-energy phosphates targeted for quantification. Yellow nodes indicate the central branch point (IMP).

Experimental Protocol

Phase A: Standards & Reagents

Critical Reagent: ¹³C₂¹⁵N-Labeled Internal Standard Mix.

-

Preparation: Dissolve ¹³C₂¹⁵N-ATP, ¹³C₂¹⁵N-GTP, and ¹³C₂¹⁵N-Adenosine in 50% Methanol to a stock concentration of 100 µM.

-

Working Solution: Dilute to 1 µM in 80% Acetonitrile (Cold) . This serves as both the extraction solvent and the spike.

Phase B: Sample Preparation (The "Cold Quench")

Expert Insight: ATP turnover is extremely rapid (<1 sec). Room temperature extraction will result in ATP hydrolysis (ATP → ADP), skewing the Energy Charge ratio. Cryogenic quenching is mandatory.

-

Cell Culture:

-

Rapidly aspirate media from adherent cells (e.g., 6-well plate).

-

Immediately add 1.0 mL of Cold (-80°C) Extraction Solvent (80% Acetonitrile / 20% Water containing 1 µM ¹³C₂¹⁵N-ISTD).

-

Note: The presence of the ISTD at the very first step corrects for any degradation or recovery loss during the following steps.

-

-

Lysis & Scraping:

-

Place plate on dry ice. Scrape cells into the solvent.

-

Transfer suspension to a pre-cooled microcentrifuge tube.

-

-

Clarification:

-

Vortex vigorously for 30 seconds (keep cold).

-

Centrifuge at 20,000 x g for 15 mins at 4°C.

-

Transfer supernatant to an LC-MS vial.

-

Optional: If protein normalization is required, save the pellet for BCA assay.

-

Phase C: LC-MS/MS Methodology

Chromatography Strategy: Purines are too polar for C18. We use Zwitterionic HILIC (ZIC-pHILIC) . The high pH (9.0) ensures deprotonation of phosphate groups, improving peak shape and retention.

| Parameter | Setting |

| Column | Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Carbonate in Water (pH 9.0) |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 0.15 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2–5 µL |

Gradient Profile:

-

0–2 min: 80% B (Isocratic hold to elute neutrals)

-

2–12 min: 80% B → 20% B (Linear gradient to elute triphosphates)

-

12–15 min: 20% B (Wash)

-

15–20 min: 80% B (Re-equilibration - Critical for HILIC)

Mass Spectrometry (QQQ) Settings:

-

Mode: Negative Electrospray Ionization (ESI-).

-

Why Negative? Phosphate groups (PO₄³⁻) ionize far better in negative mode, providing 10–50x higher sensitivity for ATP/GTP than positive mode.

-

-

Source Temp: 350°C.

-

Capillary Voltage: 2.5 kV.

MRM Transitions (Example):

| Analyte | Precursor (m/z) | Product (m/z) | ISTD Precursor (¹³C₂¹⁵N) | ISTD Product |

| ATP | 506.0 | 159.0 (PPi) | 509.0 | 159.0 |

| ADP | 426.0 | 134.0 (Adenine) | 429.0 | 137.0 |

| AMP | 346.0 | 79.0 (PO3) | 349.0 | 79.0 |

| GTP | 522.0 | 159.0 (PPi) | 525.0 | 159.0 |

Note: The ISTD product ion depends on whether the label is on the phosphate (unlikely), ribose, or base. For ¹³C₂¹⁵N usually on the base ring, the fragment containing the base will also shift by +3 Da.

Workflow Diagram

Figure 2: Analytical Workflow. The red section highlights the critical cryogenic quenching step to preserve ATP stability.

Data Processing & Validation

Quantification Logic

Do not use external calibration curves alone. Use the Response Ratio :

Acceptance Criteria (Self-Validation)

-

Linearity: R² > 0.99 for the calibration curve (0.1 µM – 100 µM).

-

Accuracy: Quality Control (QC) samples must read within ±15% of nominal value.

-